5-Oxo-L-proline, 6-ester with D-glucose
Description
5-Oxo-L-proline, 6-ester with D-glucose (CAS: referenced in ) is a conjugate molecule combining the cyclic secondary amino acid derivative 5-oxo-L-proline (a pyroglutamic acid derivative) with D-glucose via an ester bond. The esterification occurs at the 6-hydroxyl group of D-glucose, forming a structurally unique compound.
Key structural features include:
- D-Glucose 6-ester: The ester bond at the 6-position of glucose distinguishes it from glycosides (which involve acetal linkages) and other glucose derivatives.
Synthesis of such esters typically involves protecting group strategies (e.g., benzylation ) or enzymatic catalysis (e.g., lipase-mediated esterification ). Acid hydrolysis of similar glucose esters (e.g., compounds 1–3 in ) releases D-glucose, confirming the ester bond’s lability under acidic conditions .
Properties
CAS No. |
93804-89-8 |
|---|---|
Molecular Formula |
C11H17NO8 |
Molecular Weight |
291.25 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO8/c13-3-6(14)9(17)10(18)7(15)4-20-11(19)5-1-2-8(16)12-5/h3,5-7,9-10,14-15,17-18H,1-2,4H2,(H,12,16)/t5-,6-,7+,9+,10+/m0/s1 |
InChI Key |
KXLRNESYBKIQEK-ZSAGQLGGSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-L-proline, 6-ester with D-glucose typically involves the esterification of 5-oxo-L-proline with D-glucose. This reaction can be carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide . The reaction is usually performed at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 5-oxo-L-proline, 6-ester with D-glucose may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glucose moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the 5-oxo-L-proline.
Substitution: Nucleophilic substitution reactions can take place at the ester and amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted esters or amides .
Scientific Research Applications
Chemistry: In chemistry, 5-oxo-L-proline, 6-ester with D-glucose is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is particularly interesting for its potential to modulate enzyme activity and influence cellular processes .
Medicine: In medicine, 5-oxo-L-proline, 6-ester with D-glucose is investigated for its potential therapeutic effects. It may have applications in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-oxo-L-proline, 6-ester with D-glucose involves its interaction with specific molecular targets and pathways. The ester and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate enzyme activity and influence metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights structural distinctions between 5-oxo-L-proline, 6-ester with D-glucose and analogous compounds:
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